Cas no 80943-05-1 (Des-Pro2Bradykinin)

Des-Pro2Bradykinin structure
商品名:Des-Pro2Bradykinin
CAS番号:80943-05-1
MF:C45H66N14O10
メガワット:963.09334897995
CID:728195
Des-Pro2Bradykinin 化学的及び物理的性質
名前と識別子
-
- Bradykinin,3-de-L-proline-
- (DES PRO2)BRADYKININ
- ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG
- des-Pro2-Bradykinin
- Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH
- BRADYKININ DES PRO2
- DES-PRO2-BRADYKININ 2ACOH 3H2O
- L-Arg-L-Pro-Gly-L-Phe-L-Ser-L-Pro-L-Phe-L-Arg-OH
- RPGFSPFR
- Des-Pro2Bradykinin
-
計算された属性
- せいみつぶんしりょう: 962.50900
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(40 g/l)(25ºC)、
- PSA: 393.47000
- LogP: 1.35240
Des-Pro2Bradykinin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D271325-2.5mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 2.5mg |
$ 230.00 | 2022-06-05 | ||
| LKT Labs | B6808-5 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 5mg |
$89.20 | 2023-07-11 | |
| A2B Chem LLC | AH49782-25mg |
ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG |
80943-05-1 | 25mg |
$877.00 | 2024-04-19 | ||
| LKT Labs | B6808-10mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 10mg |
$159.80 | 2024-05-21 | |
| LKT Labs | B6808-25 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 25mg |
$267.20 | 2023-07-11 | |
| TRC | D271325-1mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 1mg |
$ 155.00 | 2022-06-05 | ||
| LKT Labs | B6808-10 mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 10mg |
$152.20 | 2023-07-11 | |
| TRC | D271325-5mg |
[Des-Pro2]Bradykinin |
80943-05-1 | 5mg |
$ 500.00 | 2022-06-05 | ||
| A2B Chem LLC | AH49782-10mg |
ARG-PRO-GLY-PHE-SER-PRO-PHE-ARG |
80943-05-1 | 10mg |
$489.00 | 2024-04-19 | ||
| LKT Labs | B6808-25mg |
[Des-Pro2]-Bradykinin |
80943-05-1 | ≥95% | 25mg |
$280.60 | 2024-05-21 |
Des-Pro2Bradykinin 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
80943-05-1 (Des-Pro2Bradykinin) 関連製品
- 16875-11-9(Bradykinin (2-9))
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量